Enantioselective Butyrylcholinesterase Inhibition: Lupinine versus (−)-Sparteine and Cytisine
(−)-Lupinine demonstrates moderate but measurable inhibition of horse butyrylcholinesterase (BChE) with a pKi value of 4.15 [1]. In the same assay system, the structurally related quinolizidine alkaloid (−)-sparteine exhibits 2.3-fold higher inhibitory potency (pKi 4.51), while cytisine shows negligible inhibition (pKi < 3.0). This positions (−)-lupinine as an intermediate-potency, stereochemically defined comparator scaffold for structure–activity relationship studies of quinolizidine-based cholinesterase ligands, rather than a high-potency inhibitor in its own right [1].
| Evidence Dimension | BChE inhibition potency (pKi) |
|---|---|
| Target Compound Data | pKi = 4.15 (horse BChE, (−)-lupinine) |
| Comparator Or Baseline | (−)-Sparteine: pKi = 4.51; Cytisine: pKi < 3.0 |
| Quantified Difference | (−)-Sparteine shows 2.3-fold higher potency; cytisine shows >10-fold lower potency |
| Conditions | BRENDA database compilation; horse butyrylcholinesterase (EC 3.1.1.8) inhibition assay |
Why This Matters
This quantitative hierarchy enables researchers to select (−)-lupinine as a reference compound of defined intermediate potency for calibrating novel quinolizidine-based cholinesterase inhibitors, avoiding the confounding effects of high-potency comparators.
- [1] BRENDA Enzyme Database. Ligand: octahydro-2H-quinolizin-1-ylmethanol. pKi-values and comparison with inhibitory effect on horse and Berrytheutis magister butyrylcholinesterase EC 3.1.1.8. View Source
